molecular formula C20H18FN3O2 B5417770 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide

Cat. No. B5417770
M. Wt: 351.4 g/mol
InChI Key: IPVRUVBMNIUWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide involves the inhibition of the enzyme focal adhesion kinase (FAK). FAK is a protein that plays a key role in cell signaling and is overexpressed in many types of cancer. By inhibiting FAK, this compound can prevent cancer cells from proliferating and migrating.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion. In vivo studies have shown that this compound can reduce tumor growth and metastasis in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide in lab experiments is that it has shown potent anti-cancer activity in various cancer cell lines. In addition, this compound has shown synergistic effects when used in combination with other cancer drugs. However, one limitation of this compound is that its synthesis method has a relatively low yield, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide. One direction is to further investigate its mechanism of action and identify potential biomarkers that can predict its efficacy. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients, and further studies are needed to determine its potential as a cancer therapy. Finally, combination therapy with other cancer drugs is an area of interest for future research.

Synthesis Methods

The synthesis of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide involves several steps. The first step is the synthesis of 2-(2,6-dimethylphenoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 5-fluoronicotinic acid to yield this compound. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has shown synergistic effects when used in combination with other cancer drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-13-5-3-6-14(2)18(13)26-20-15(7-4-8-23-20)11-24-19(25)16-9-17(21)12-22-10-16/h3-10,12H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVRUVBMNIUWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.